2,7-Diazaspiro[4.4]nonane hydrochloride
Description
Properties
Molecular Formula |
C7H15ClN2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
2,7-diazaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8-9H,1-6H2;1H |
InChI Key |
IIVWHTITQFXPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under specific conditions. One common method involves the cyclization of 1,4-diaminobutane with cyclohexanone in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating cancers and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and receptors, thereby modulating biochemical pathways involved in disease processes. For example, it may act as an inhibitor of sigma receptors, which are implicated in cancer and neurological disorders .
Comparison with Similar Compounds
2,7-Diazaspiro[3.5]nonane Derivatives
The 2,7-diazaspiro[3.5]nonane scaffold (smaller 3.5 ring system) has been explored for D4R antagonism. While it shares structural similarities with the 4.4 variant, key differences include:
- Activity and Selectivity : The compound VU6052469, based on the 3.5 scaffold, exhibited high potency (D4R IC50 < 10 nM) but lacked selectivity over other dopamine receptors .
- Sigma Receptor Binding : Derivatives of the 3.5 scaffold showed moderate S1R affinity (K = 10–100 nM) but lower potency compared to the 4.4 variant .
- Synthetic Flexibility : The 3.5 scaffold allows easier functionalization via Buchwald–Hartwig amination and alkylation, enabling rapid diversification .
Key Data :
| Property | 2,7-Diazaspiro[4.4]nonane | 2,7-Diazaspiro[3.5]nonane |
|---|---|---|
| S1R Affinity (K) | 1.8–11 nM | 10–100 nM |
| D4R Selectivity | Not reported | Low |
| Diastereoselectivity | >99% | Moderate |
Piperazine and 1,4-Diazepane Analogues
Linear and monocyclic diamines, such as piperazine and 1,4-diazepane, are common cores in drug discovery. Compared to 2,7-diazaspiro[4.4]nonane:
- Biological Activity: Piperazine-based analogues demonstrated superior activation potency (AC50 = 895 nM) in tumor cell M2 isoform activation assays, whereas 2,7-diazaspiro[4.4]nonane was less active .
Methyl-Substituted Spirocycles
Substitution patterns significantly impact pharmacological profiles:
- 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS 1610028-42-6) showed altered solubility and receptor interactions due to steric effects from the methyl group .
- 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS 1588441-26-2) exhibited reduced S1R binding compared to non-methylated analogues, highlighting the sensitivity of sigma receptors to substituent size .
Diazabicyclo[4.3.0]nonane Derivatives
Diazabicyclo[4.3.0]nonane, a fused bicyclic analogue, demonstrated distinct sigma receptor binding modes. While it shares the dual nitrogen motif with 2,7-diazaspiro[4.4]nonane, its fused (vs. spiro) structure led to:
- Lower S1R Affinity : K values ranged from 20–50 nM, suggesting reduced compatibility with the S1R binding pocket .
- Improved Metabolic Stability : The fused system may offer enhanced resistance to oxidative metabolism .
Physicochemical and Structural Comparisons
Q & A
Q. What are the key synthetic routes for 2,7-Diazaspiro[4.4]nonane hydrochloride?
The synthesis typically involves cyclization of precursors such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate via Buchwald–Hartwig amination or alkylation with brominated aromatic compounds. A common protocol includes:
- Step 1 : Deprotection of the Boc group using trifluoroacetic acid (TFA).
- Step 2 : Alkylation with reagents like (2-bromoethyl)benzene under basic conditions.
- Step 3 : Purification via column chromatography to isolate the hydrochloride salt . Yields are optimized by controlling solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C).
Q. How is structural characterization performed for this compound?
Advanced techniques are employed:
- NMR spectroscopy : To confirm spirocyclic geometry and substituent positions (e.g., δ 3.2–3.8 ppm for N-CH2 groups).
- X-ray crystallography : Resolves bond angles (e.g., spiro C–N–C angle ≈ 109°) and packing interactions in the solid state.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 190.63 g/mol) .
Q. What are the primary applications in drug discovery?
The compound serves as a scaffold for sigma receptor (S1R/S2R) ligands , with demonstrated:
- Antiallodynic activity : In vivo models show efficacy at 20 mg/kg, reversing mechanical hypersensitivity via S1R antagonism .
- Enzyme inhibition : Derivatives inhibit carbonic anhydrase and acetylcholinesterase, relevant to neurodegenerative disease research .
Advanced Research Questions
Q. How do structural modifications influence sigma receptor binding affinity?
SAR studies reveal:
- Hydrophobic substituents : Aromatic groups (e.g., benzyl) at the distal nitrogen enhance S1R affinity (Ki = 2.7 nM for compound 4b).
- Spiro ring size : Smaller rings (e.g., 3.5 vs. 4.4) reduce steric hindrance, improving target engagement.
- Chirality : (R)-configured derivatives show 10-fold higher selectivity over (S)-isomers . Table 1: Binding affinities of selected derivatives:
| Compound | S1R Ki (nM) | S2R Ki (nM) |
|---|---|---|
| 4b | 2.7 | 27 |
| 5b | 13 | 102 |
| 8f | 10 | 165 |
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Simulates interactions with S1R’s hydrophobic pocket (e.g., π-π stacking with Tyr206).
- Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over 100 ns trajectories.
- Free energy calculations (MM/GBSA) : Quantifies binding energy contributions (e.g., ΔG = −45 kcal/mol for 4b) .
Q. How to resolve contradictions in pharmacological data across analogs?
Example: Compound 4b acts as an S1R agonist in vivo but lacks antiallodynic effects, unlike antagonist 5b. Resolution strategies:
- Functional assays : Measure cAMP levels or Ca2+ flux to confirm intrinsic activity (e.g., 4b increases cAMP by 150%).
- Phenytoin antagonism tests : Validate target specificity by reversing effects with PRE-084 (a selective S1R agonist) .
Q. What strategies optimize enantioselective synthesis?
- Chiral auxiliaries : Use (R)-1-phenylethyl groups to direct spirocyclic stereochemistry.
- Asymmetric catalysis : Employ Pd-BINAP complexes for enantiomeric excess (ee > 90%).
- HPLC chiral separation : Resolve racemic mixtures using amylose-based columns .
Methodological Considerations
Q. How to design experiments for stability and solubility profiling?
- pH-solubility studies : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions.
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidants (H2O2) to assess hydrolytic/oxidative stability .
Q. What in vitro models validate therapeutic potential?
- Neuropathic pain : Capsaicin-induced allodynia in rodents (ED50 = 15 mg/kg for 5b).
- Cancer cell lines : Screen against MCF-7 (breast) or A549 (lung) cells using MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
